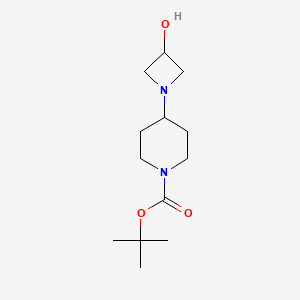

Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)15-8-11(16)9-15/h10-11,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDVUGNDCYIHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258640-55-9 | |

| Record name | tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination in Chloroform with Disodium Hydrogen Phosphate

tert-Butyl 4-oxopiperidine-1-carboxylate (163 mmol) in chloroform is treated with disodium hydrogen phosphate (168 mmol) and cooled to 5°C. Bromine (175 mmol) in chloroform is added dropwise over 1 hour, followed by stirring at room temperature for 18 hours. The product is purified via silica gel chromatography (methylene chloride/ethyl acetate) and recrystallized, yielding 42% of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Key Data:

-

Solvent: Chloroform

-

Base: Disodium hydrogen phosphate

-

Purification: Chromatography and recrystallization

Nucleophilic Substitution with 3-Hydroxyazetidine

The brominated intermediate is reacted with 3-hydroxyazetidine to install the azetidine moiety. While direct literature examples for this specific substitution are limited, analogous reactions with thiourea and other nucleophiles provide mechanistic insights.

General Substitution Protocol

A suspension of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (35 mmol) and 3-hydroxyazetidine (42 mmol) in isopropanol is refluxed for 1–3 hours. The reaction is monitored by TLC, and the crude product is purified via silica gel chromatography (DCM/methanol).

Key Data:

-

Solvent: Isopropanol

-

Molar Ratio: 1:1.2 (bromide:nucleophile)

-

Temperature: Reflux (~90°C)

-

Purification: Chromatography

-

Hypothetical Yield: Based on analogous thiourea reactions, yields of 47–99% are achievable.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (AlCl₃) | Method 2 (Na₂HPO₄) | Substitution (Isopropanol) |

|---|---|---|---|

| Catalyst/Base | AlCl₃ | Na₂HPO₄ | None |

| Solvent | THF/diethyl ether | Chloroform | Isopropanol |

| Temperature | 0–5°C | 5°C → RT | 90°C (reflux) |

| Yield | Not reported | 42% | 47–99%* |

| Purification | Filtration | Chromatography | Chromatography |

*Extrapolated from analogous reactions.

Critical Reaction Parameters and Optimization

Bromination Efficiency

-

Catalyst Choice: AlCl₃ facilitates faster bromination but requires stringent temperature control. Na₂HPO₄ offers milder conditions but lower yields.

-

Solvent Impact: Chloroform enhances bromine solubility, whereas THF/ether mixtures improve reaction homogeneity.

Industrial-Scale Considerations

Large-scale production employs continuous flow systems for bromination to enhance mixing and temperature control. Substitution reactions utilize ethanol or DMF for cost-effective solvent recovery. Chromatography is replaced with crystallization for purification, reducing operational costs .

Analyse Chemischer Reaktionen

Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including :

Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease. The compound is known to inhibit enzymes associated with amyloid beta aggregation, which is a hallmark of Alzheimer’s pathology.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a protective effect on astrocytes against Aβ-induced toxicity. Specifically, it reduces the levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures, indicating its potential to mitigate neuroinflammation and oxidative stress associated with neurodegeneration .

In Vivo Studies

In vivo assessments, particularly in rodent models, have shown that while the compound has some protective effects, its bioavailability in the brain may limit its efficacy compared to established treatments like galantamine. Further optimization of delivery methods may enhance its therapeutic potential .

Data Table: Predicted Collision Cross Section

The following table summarizes the predicted collision cross sections for this compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 257.18596 | 164.0 |

| [M+Na]+ | 279.16790 | 167.7 |

| [M+NH₄]+ | 274.21250 | 165.6 |

| [M+K]+ | 295.14184 | 166.1 |

| [M-H]- | 255.17140 | 160.7 |

Study on Neuroprotection

A study published in Molecules highlighted the protective effects of this compound on astrocytes under Aβ-induced stress conditions. The researchers found that treatment with this compound resulted in a significant increase in cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent .

Comparative Efficacy Analysis

In comparative studies with other acetylcholinesterase inhibitors, this compound showed moderate efficacy but was outperformed by established drugs like donepezil and galantamine in terms of cognitive enhancement in animal models . This indicates that while promising, further development is necessary to improve its clinical applicability.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate

- Structure : Features a linear alkyl chain (4-methylpentyl) at the 4-position.

- Synthesis : Synthesized via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane/water, achieving an 86% yield. The alkyl chain enhances lipophilicity, making it suitable for membrane permeability studies .

Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate

- Structure : Contains a 3-chlorobenzyl aromatic substituent.

- The chlorine atom introduces electronegativity, affecting electronic distribution .

Tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

- Structure : Substituted with an indazole ring, enabling hydrogen bonding and metal coordination.

- Applications : Acts as a precursor for kinase inhibitors, leveraging indazole’s affinity for ATP-binding pockets .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*NMR shifts inferred from analogous compounds in the evidence.

Key Observations:

- Polarity : The hydroxyl group in the target compound increases hydrophilicity compared to methyl or alkyl-substituted analogues, impacting solubility in aqueous systems.

- Steric Effects : The compact azetidine ring minimizes steric hindrance relative to bulkier substituents like indazole or benzyl groups.

Biologische Aktivität

Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate (CAS Number: 1258640-55-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and a hydroxyazetidine moiety. The presence of these functional groups is significant for its biological interactions.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds featuring azetidine and piperidine structures often exhibit antimicrobial properties. A study demonstrated that derivatives related to azetidines showed promising activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects. In vitro studies have shown that similar derivatives can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This inhibition can lead to decreased release of pro-inflammatory cytokines, thereby reducing inflammation .

Neuroprotective Effects

Given the piperidine component, there is potential for neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

- Membrane Disruption : The hydrophobic nature of the tert-butyl group could facilitate interactions with lipid membranes, impacting microbial viability.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting a mechanism involving membrane disruption .

Case Study 2: Anti-inflammatory Response

In vitro assays using THP-1 cells demonstrated that treatment with the compound led to a marked reduction in IL-1β release upon NLRP3 activation. The results were quantified using ELISA, showing a dose-dependent inhibition of cytokine release .

| Concentration (µM) | IL-1β Release (% Inhibition) |

|---|---|

| 5 | 30% |

| 10 | 50% |

| 20 | 70% |

Q & A

Basic: What are the recommended synthetic routes for Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate?

The synthesis typically involves coupling azetidine and piperidine precursors. A common approach includes:

- Step 1 : Reacting a piperidine derivative (e.g., tert-butyl piperidine-1-carboxylate) with a 3-hydroxyazetidine intermediate. Oxidizing agents like tert-butyl hydroperoxide may facilitate ester group formation .

- Step 2 : Purification via silica gel column chromatography to isolate the product, followed by recrystallization for enhanced purity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm completion .

Basic: How should researchers characterize the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of the tert-butyl group (δ ~1.4 ppm for H), azetidine protons (δ ~3.5-4.0 ppm), and piperidine ring signals .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak) and fragmentation patterns .

- HPLC : Assess purity (>95% by area under the curve) using reverse-phase columns and UV detection at 210–254 nm .

Basic: What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particles are generated .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Emergency Measures : Immediate eye washing and skin decontamination with soap/water. Seek medical attention for persistent irritation .

Advanced: How can researchers optimize synthesis yield under varying conditions?

- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., ester hydrolysis) .

- Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to enhance solubility of intermediates .

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. Monitor yields via LC-MS .

- Data-Driven Adjustments : Use Design of Experiments (DoE) to evaluate factors like stoichiometry, pH, and reaction time .

Advanced: What strategies resolve contradictions in reported biological activity data?

- Orthogonal Assays : Validate binding affinity using both radioligand assays (e.g., H-labeled competitors) and surface plasmon resonance (SPR) .

- Structural Confirmation : Compare crystallographic data (e.g., X-ray or cryo-EM structures) with computational docking models to verify target interactions .

- Reproducibility Checks : Repeat experiments under standardized conditions (pH 7.4, 37°C) to isolate variables like solvent effects .

Advanced: How does the compound interact with enzymatic targets, and what methods validate these interactions?

- Enzyme Inhibition Assays : Measure IC values against serine hydrolases or kinases using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess specificity .

- Mutagenesis Studies : Identify critical residues by testing activity against mutant enzyme variants .

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation, informing pharmacokinetic profiles .

Advanced: How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns trajectories to identify stable binding poses .

- QSAR Models : Corlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide derivatization .

- Docking Scores : Compare AutoDock Vina or Glide scores across analogs to prioritize synthetic targets .

Advanced: What are the stability considerations for long-term storage?

- Temperature : Store at –20°C under inert gas (N or Ar) to prevent oxidation/hydrolysis .

- Light Exposure : Use amber vials to block UV-induced degradation .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers address low solubility in aqueous buffers?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or acetate esters at the hydroxyl group for improved bioavailability .

- Nanoparticle Encapsulation : Test liposomal or PLGA nanoparticles for controlled release in biological assays .

Advanced: What analytical methods quantify trace impurities from synthesis?

- LC-MS/MS : Detect sub-0.1% impurities using high-resolution tandem mass spectrometry .

- NMR Relaxation Editing : Suppress major component signals to highlight minor impurities .

- Ion Chromatography : Quantify residual salts (e.g., K, Cl) from purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.